molecular formula C23H15Cl2N3O3 B12760700 Dcuka CAS No. 210692-58-3

Dcuka

Cat. No.: B12760700
CAS No.: 210692-58-3
M. Wt: 452.3 g/mol
InChI Key: OJDVCDQJKKEPIQ-UHFFFAOYSA-N
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Description

N,N-(diphenyl)-4-ureido-5,7-dichloro-2-carboxy-quinoline (Dcuka): is a small molecule drug developed by Lohocla Research Corporation. It is primarily known for its role as a sodium channel blocker and its potential therapeutic applications in treating nervous system diseases, particularly chronic pain and epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dcuka involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the quinoline core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Chlorination: The quinoline core is then chlorinated at specific positions to introduce chlorine atoms.

    Ureido group introduction:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Dcuka exerts its effects by selectively inhibiting voltage-sensitive sodium channels and NMDA receptors. It binds to specific subunits of these channels and receptors, blocking the influx of sodium ions and modulating neuronal activity. This dual action helps in reducing neuronal excitability and alleviating chronic pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Dcuka is unique in its dual action on both sodium channels and NMDA receptors, which is not commonly seen in other similar compounds. This dual mechanism makes it particularly effective in treating conditions involving neuronal hyperexcitability .

Properties

CAS No.

210692-58-3

Molecular Formula

C23H15Cl2N3O3

Molecular Weight

452.3 g/mol

IUPAC Name

5,7-dichloro-4-(diphenylcarbamoylamino)quinoline-2-carboxylic acid

InChI

InChI=1S/C23H15Cl2N3O3/c24-14-11-17(25)21-18(12-14)26-20(22(29)30)13-19(21)27-23(31)28(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H,(H,29,30)(H,26,27,31)

InChI Key

OJDVCDQJKKEPIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC(=NC4=C3C(=CC(=C4)Cl)Cl)C(=O)O

Origin of Product

United States

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